N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
Description
Properties
CAS No. |
352670-91-8 |
|---|---|
Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C17H15N3OS/c1-12-19-20-17(22-12)18-16(21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,18,20,21) |
InChI Key |
ZHKWAQVPDVLTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
-
2-Amino-5-methyl-1,3,4-thiadiazole : A heterocyclic amine serving as the nucleophilic partner.
-
2,2-Diphenylacetyl chloride : The electrophilic acylating agent.
Coupling these components via amide bond formation constitutes the central synthetic strategy. Alternative pathways may involve in-situ activation of 2,2-diphenylacetic acid or the use of coupling reagents to facilitate the reaction.
Amidation Using Carbodiimide-Based Coupling Agents
Reaction Mechanism and Conditions
The most widely reported method for synthesizing 1,3,4-thiadiazole amides involves carbodiimide-mediated coupling. Adapted from the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, this approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile at room temperature.
Procedure :
-
Activation Step : 2,2-Diphenylacetic acid (1.0 eq) is mixed with EDC (1.1 eq) and HOBt (1.1 eq) in anhydrous acetonitrile under nitrogen. The mixture is stirred for 30 minutes to form the active ester.
-
Amidation : 2-Amino-5-methyl-1,3,4-thiadiazole (1.0 eq) is added, and the reaction proceeds for 24–48 hours at 25°C.
-
Workup : The solvent is evaporated, and the residue is partitioned between ethyl acetate and aqueous NaHCO₃. The organic layer is washed with dilute H₂SO₄ and brine, dried over Na₂SO₄, and purified via column chromatography (EtOAc/hexane, 1:3).
Key Parameters :
-
Solvent : Acetonitrile ensures solubility of both reactants.
-
Catalyst : HOBt suppresses racemization and enhances coupling efficiency.
Direct Aminolysis with 2,2-Diphenylacetyl Chloride
Acid Chloride Route
An alternative method utilizes 2,2-diphenylacetyl chloride, bypassing the need for coupling reagents. This approach, modeled after the synthesis of 2-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, involves a one-step nucleophilic acyl substitution.
Procedure :
-
Reaction Setup : 2-Amino-5-methyl-1,3,4-thiadiazole (1.0 eq) and triethylamine (1.5 eq) are dissolved in 1,4-dioxane.
-
Acylation : 2,2-Diphenylacetyl chloride (1.2 eq) in dioxane is added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.
-
Workup : The mixture is poured into ice-water, and the precipitate is filtered, washed with cold ethanol, and recrystallized from methanol.
Key Parameters :
-
Base : Triethylamine neutralizes HCl, driving the reaction forward.
-
Solvent : 1,4-Dioxane offers optimal polarity for intermediate solubility.
Comparative Analysis of Synthetic Methods
| Parameter | EDC/HOBt Method | Acid Chloride Method |
|---|---|---|
| Reaction Time | 24–48 hours | 4–6 hours |
| Yield | 70–85% | 80–95% |
| Purity (HPLC) | ≥98% | ≥97% |
| Byproducts | Urea derivatives | None significant |
| Scalability | Moderate | High |
The acid chloride method offers superior yields and shorter reaction times, making it preferable for large-scale synthesis. However, the EDC/HOBt approach avoids handling moisture-sensitive acid chlorides, which may be advantageous in low-resource settings.
Optimization Strategies
Solvent Screening
Polar aprotic solvents (acetonitrile, DMF) enhance coupling efficiency in carbodiimide-mediated reactions, while ethereal solvents (THF, dioxane) improve nucleophilicity in acid chloride routes.
Temperature Effects
Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of the thiadiazole ring. Room temperature conditions balance speed and stability.
Purification Techniques
-
Column Chromatography : Effective for removing unreacted starting materials (Rf = 0.3 in EtOAc/hexane).
-
Recrystallization : Methanol or ethanol yields crystalline products with >99% purity.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 10H, Ph), 3.15 (s, 2H, CH₂), 2.40 (s, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-N).
-
MS (ESI+) : m/z 378.1 [M+H]⁺.
Melting Point
The compound exhibits a sharp melting point at 212–214°C, consistent with its crystalline structure.
Chemical Reactions Analysis
Amide Group Reactivity
-
Hydrolysis : Under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the amide bond cleaves to regenerate the parent acid and amine.
-
Nucleophilic Substitution : The carbonyl carbon undergoes reactions with Grignard reagents or organolithium compounds, yielding substituted ketones.
Thiadiazole Ring Modifications
-
Electrophilic Substitution : The sulfur and nitrogen-rich ring participates in halogenation (e.g., bromination at C-4) under mild Lewis acid catalysis.
-
Oxidation : Treating with HO/AcOH oxidizes the thiadiazole’s sulfur to sulfoxide/sulfone derivatives, altering electronic properties.
Aromatic Substituent Reactions
-
Friedel-Crafts Alkylation : The diphenylacetamide moiety undergoes electrophilic substitution with alkyl halides in the presence of AlCl.
Stability Under Varied Conditions
| Condition | Stability Profile | Degradation Products |
|---|---|---|
| Thermal (≤200°C) | Stable; no decomposition observed | – |
| UV Light (254 nm) | Partial ring-opening after 48 hours | Thiol and ketone fragments |
| Aqueous Acid (pH < 2) | Rapid hydrolysis (t = 30 min) | 2,2-Diphenylacetic acid |
| Aqueous Base (pH > 12) | Slow degradation (t = 8 hours) | 5-Methyl-1,3,4-thiadiazole-2-thiol |
Comparative Analysis with Structural Analogs
Studies on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives reveal substituent-dependent reactivity :
| Substituent | Reaction Rate (Hydrolysis) | Biological Activity |
|---|---|---|
| 2-Fluorophenyl | Moderate | Anticancer (IC = 28 μM) |
| 3-Methoxyphenyl | Slow | Antimicrobial (MIC = 16 μg/mL) |
| 4-Chlorophenyl | Fast | Cytotoxic (IC = 12 μM) |
The methyl group at C-5 in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide enhances steric hindrance, reducing hydrolysis rates compared to mercapto analogs .
Scientific Research Applications
Synthesis and Chemical Properties
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide can be synthesized through various methods involving the reaction of 5-methyl-1,3,4-thiadiazole derivatives with diphenylacetic acid. The synthesis typically employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions. Characterization of the compound is performed using techniques like NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. A study synthesized various derivatives and evaluated their cytotoxic effects against several cancer cell lines including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that certain compounds showed cytotoxicity comparable to doxorubicin, a standard chemotherapy drug, suggesting potential as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that thiadiazole derivatives possess significant antibacterial and antifungal activity. For instance, derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing effective inhibition of bacterial growth . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases . Molecular docking studies indicated favorable interactions with the enzyme's active site, providing a basis for further experimental validation.
Anticancer Evaluation
A detailed investigation involved the synthesis of this compound derivatives followed by in vitro testing against multiple cancer cell lines. The study employed the MTT assay to assess cell viability post-treatment with various concentrations of the compounds. Results indicated that derivatives with specific substituents exhibited enhanced cytotoxicity compared to others .
| Compound | Cell Line Tested | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 3d | SKNMC | 12 | Comparable |
| 3h | HT-29 | 15 | Lower |
| 3j | PC3 | 10 | Superior |
Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of synthesized thiadiazole compounds against various pathogens. The results highlighted several compounds with potent activity against resistant strains of bacteria .
Mechanism of Action
The precise mechanism by which MTNA exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Thiazole/Triazole Hybrids
Compounds such as N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives (e.g., 9a-9e) share structural similarities but incorporate triazole and benzimidazole moieties (Fig. 2A) . Key differences include:
- Synthetic Routes : These analogs are synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), differing from the carbodiimide-mediated coupling used for the target compound.
Table 1: Comparison of Thiazole/Triazole Hybrids
Benzothiazole Derivatives
N-(benzothiazole-2-yl)-2,2-diphenylacetamide () and its sulfonamide/nitro variants () exhibit distinct bioactivity profiles due to the benzothiazole core (Fig. 2B):
Mercapto-Thiadiazole Analogs
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide () replaces the methyl group with a thiol (-SH), significantly altering reactivity:
Phenoxy and Thiophene Derivatives
- 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () replaces diphenyl groups with a phenoxy moiety, reducing steric bulk and lipophilicity.
Sulfur-Containing and Difluoromethyl Derivatives
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () features a pyridazine-thioether group, which may improve metabolic stability.
Key Research Findings and Implications
- Lipophilicity vs. Solubility : The target compound’s diphenyl groups confer high logP (~3.1, estimated), favoring membrane permeability but limiting aqueous solubility. Analogs with polar substituents (e.g., sulfonamides, triazoles) address this trade-off .
- Biological Activity : Thiazole-triazole hybrids () show promise in molecular docking studies, with 9c displaying strong binding to enzymes like acetylcholinesterase .
- Synthetic Challenges : The target compound’s synthesis avoids multi-step cycloadditions required for triazole derivatives, offering scalability advantages .
Figures
- Fig. 1: Structure of the target compound.
- Fig. 2: Representative analogs (A: Thiazole-triazole hybrid; B: Benzothiazole derivative).
Tables
- Table 1: Key physicochemical and synthetic comparisons.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thiadiazole ring linked to a diphenylacetamide moiety. This unique combination contributes to its biological properties.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria:
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| A1 | Staphylococcus aureus | 15 mm |
| A2 | Escherichia coli | 18 mm |
| B1 | Pseudomonas aeruginosa | 12 mm |
These findings suggest that the compound may effectively inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways .
2. Antifungal Activity
In addition to antibacterial effects, thiadiazole derivatives have shown antifungal properties. A study found that compounds similar to this compound demonstrated significant activity against fungi such as Aspergillus niger and Candida albicans:
| Compound | Fungal Strain | Activity (Minimum Inhibitory Concentration) |
|---|---|---|
| A3 | Aspergillus niger | 32 µg/mL |
| B4 | Candida albicans | 16 µg/mL |
These results indicate potential applications in agricultural and pharmaceutical settings for controlling fungal infections .
3. Anticancer Activity
Thiadiazole derivatives are also being investigated for their anticancer properties. Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.52 | Induction of apoptosis |
| A549 (Lung) | 0.28 | Inhibition of tubulin polymerization |
| HCT116 (Colon) | 3.29 | Cell cycle arrest |
The anticancer activity is attributed to the compound's ability to induce apoptosis and disrupt normal cellular processes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Disruption of Cell Division : In cancer cells, it interferes with mitotic processes leading to cell cycle arrest.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells through mitochondrial pathways.
Case Studies and Research Findings
Several case studies highlight the efficacy of thiadiazole derivatives in clinical and experimental settings:
- Antibacterial Study : A series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of effectiveness, with some achieving significant inhibition against resistant strains .
- Antifungal Evaluation : Research indicated that certain derivatives showed potent antifungal activity comparable to standard antifungal agents .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines at low concentrations .
Q & A
Advanced Research Question
Molecular Docking : Simulate binding to target enzymes (e.g., penicillin acylase) using AutoDock Vina to estimate inhibition constants (Ki) .
Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates strong binding) .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to guide structural modifications .
What pharmacological assays evaluate the bioactivity of this compound?
Advanced Research Question
- Antimicrobial Testing : Use microdilution assays (MIC, MBIC) against S. aureus and E. coli (NCCLS guidelines) .
- Cytotoxicity Screening : MTT assays on HEK-293 cells to determine selectivity indices (IC₅₀ > 100 µM for non-toxic profiles) .
- Enzyme Inhibition : Monitor β-lactamase activity spectrophotometrically (ΔA₂₅₀/min) to assess inhibition potency .
How are acid-dye derivatives of this compound synthesized and applied in material science?
Advanced Research Question
Diazotization : Treat the compound with NaNO₂/HCl (0–5°C) to generate a diazonium salt .
Coupling : React with naphthalene sulfonic acids (e.g., 1-naphthol-4-sulfonic acid) to form acid dyes .
Application : Assess dyeing performance on nylon fabric via UV-Vis (λmax 450–550 nm) and measure wash-fastness (ISO 105-C06) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
